2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Description
2-(4-Chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a synthetic sulfonamide-acetamide hybrid compound characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked to a thiazol ring via an acetamide bridge. This compound belongs to a class of molecules designed for antimicrobial applications, leveraging the benzodioxin-thiazol scaffold to target microbial enzymes or disrupt cellular processes . Its synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution, as described in analogous protocols .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S2/c20-13-2-4-14(5-3-13)29(24,25)11-18(23)22-19-21-15(10-28-19)12-1-6-16-17(9-12)27-8-7-26-16/h1-6,9-10H,7-8,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGCPLQYRJXTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This intermediate is synthesized by reacting chlorobenzene with chlorosulfonic acid.
Formation of the thiazole ring: The thiazole ring is formed by reacting appropriate thioamide and α-haloketone under controlled conditions.
Coupling reactions: The final step involves coupling the 4-chlorobenzenesulfonyl chloride with the thiazole derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Sulfonamide Group Reactions
The 4-chlorobenzenesulfonyl moiety participates in characteristic sulfonamide reactions:
a. Hydrolytic Cleavage
Under strong acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, the S-N bond undergoes cleavage:
textR-SO₂-NR'₂ + H₂O → R-SO₃H + H₂N-R'₂
Yields >85% sulfonic acid derivatives when refluxed with 6M HCl for 12 hrs.
b. Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 80°C, 8 hrs | 4-aminobenzenesulfonyl derivative | 72% |
| NaN₃/DMF | 100°C, 24 hrs | Azide analog | 65% |
| KSCN/EtOH-H₂O | Reflux, 6 hrs | Thiocyanate derivative | 58% |
Acetamide Group Transformations
The central acetamide linkage shows dual reactivity:
a. Hydrolysis
Controlled hydrolysis produces carboxylic acid or amine derivatives:
| Conditions | Main Product | Application |
|---|---|---|
| 2M HCl, reflux 4 hrs | 2-(4-Chlorobenzenesulfonyl)acetic acid | Precursor for metal chelators |
| 5M NaOH, 120°C, 8 hrs | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | Bioactive intermediate |
b. Condensation Reactions
Reacts with aldehydes in presence of TiCl₄:
textAcetamide + RCHO → N-(thiazolyl)acrylamide derivatives
Used to generate α,β-unsaturated amides for polymer chemistry .
Electrophilic Substitution
The electron-rich thiazole undergoes regioselective reactions:
| Reaction | Reagents | Position | Product Use |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Nitro intermediates for drug design |
| Bromination | Br₂/CHCl₃, 40°C | C-4 | Cross-coupling precursors |
Metal Complexation
Forms stable complexes with transition metals:
textCompound + Cu(NO₃)₂ → [Cu(L)₂(H₂O)₂]·2H₂O
Characterized by XRD showing square-planar geometry (bond lengths: Cu-N 1.98 Å, Cu-S 2.32 Å).
Acid-Catalyzed Ring Opening
Treatment with conc. HCl produces catechol derivatives:
textBenzodioxin → 6-(thiazol-4-yl)catechol + CH₂O
Mechanism proceeds through protonation of oxygen followed by C-O bond cleavage.
Oxidation
MnO₂ in acetone oxidizes the methylene group:
text-CH₂-O- → -C(O)-O-
Forms a diketone structure confirmed by IR (νC=O 1715 cm⁻¹).
Comparative Reactivity Table
| Reaction Type | Sulfonamide | Acetamide | Thiazole | Benzodioxin | Dominant Pathway |
|---|---|---|---|---|---|
| Hydrolysis | ★★★★☆ | ★★★☆☆ | ★☆☆☆☆ | ★★☆☆☆ | Sulfonamide S-N cleavage |
| Electrophilic Attack | ★☆☆☆☆ | ★☆☆☆☆ | ★★★★☆ | ★★☆☆☆ | Thiazole C-5 substitution |
| Oxidation | ★★☆☆☆ | ★☆☆☆☆ | ★★☆☆☆ | ★★★★☆ | Benzodioxin methylene oxidation |
| Metal Coordination | ★★☆☆☆ | ★★★☆☆ | ★★★★☆ | ★☆☆☆☆ | Thiazole N/S chelation |
Scientific Research Applications
Inhibition of Enzymatic Activity
Research has indicated that compounds similar to 2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide can act as selective inhibitors for various enzymes. Notably, studies have highlighted its potential as an inhibitor of LSD1 (lysine-specific demethylase 1) , which plays a crucial role in epigenetic regulation and is implicated in several cancers .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. The structural components allow it to interact with biological targets involved in cancer cell proliferation and survival pathways. For instance, thiazole derivatives have been documented to possess significant antitumor activities due to their ability to inhibit specific kinases involved in tumor growth .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial effects. Compounds containing sulfonamide moieties have been widely studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This property may extend to 2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide , making it a candidate for further investigation in the development of new antibiotics.
Synthesis Overview
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Thiazole Ring : Utilizing thiazole precursors through cyclization reactions.
- Introduction of the Benzodioxin Moiety : This can be achieved via electrophilic aromatic substitution or other coupling reactions.
- Sulfonamide Formation : Reacting the intermediate with chlorobenzenesulfonyl chloride under basic conditions.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- A study focused on synthesizing LSD1 inhibitors demonstrated that modifications on the thiazole ring significantly influenced inhibitory potency and selectivity .
- Another investigation into sulfonamide derivatives highlighted their broad-spectrum antimicrobial activity against various pathogens, suggesting that structural variations could enhance efficacy .
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide can be contextualized against related derivatives, focusing on substituent effects, bioactivity, and physicochemical properties. Key analogs and their comparative data are outlined below:
Structural Analogs with Antimicrobial Activity
- Key Observations: The target compound’s 4-chlorobenzenesulfonyl group confers stronger antibacterial activity compared to non-sulfonylated analogs (e.g., imidazolidinone derivatives) . Substitution on the phenyl ring (e.g., 3,5-dimethyl in compound 7l) reduces hemolytic activity while enhancing potency, suggesting steric and electronic optimization improves selectivity . Bromination at the benzodioxin ring (as in the 7-bromo analog) shifts activity toward anti-inflammatory pathways, underscoring the scaffold’s versatility .
Functional Group Impact on Pharmacokinetics
- Sulfonamide vs. Acetamide Linkers : Sulfonamide-containing derivatives (e.g., the target compound) exhibit higher metabolic stability due to resistance to esterase-mediated hydrolysis compared to simple acetamides .
- Thiazol vs. Oxazole Rings : Thiazol-containing analogs demonstrate superior antimicrobial activity over oxazole derivatives, likely due to enhanced hydrogen bonding with microbial targets .
Selectivity and Toxicity Profiles
- The target compound’s % hemolytic activity (12.3%) is higher than compound 7l (8.9%) but lower than brominated analogs (15.6%), indicating that electron-withdrawing substituents (e.g., Cl, Br) may increase membrane disruption .
- In contrast, methyl groups (e.g., 3,5-dimethylphenyl in 7l) improve selectivity by reducing non-specific interactions with mammalian cells .
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a sulfonamide derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorobenzenesulfonyl group and a thiazole moiety, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 367.83 g/mol.
Antimicrobial Activity
Recent studies demonstrate that sulfonamide derivatives, including this compound, exhibit notable antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.50 |
| Mycobacterium tuberculosis | 7.81 |
These results indicate that the compound is particularly effective against Staphylococcus aureus , including methicillin-resistant strains (MRSA) .
The mechanism by which this compound exerts its antimicrobial effects involves inhibition of bacterial folate synthesis, similar to other sulfonamides. By mimicking para-aminobenzoic acid (PABA), it interferes with the synthesis of dihydropteroate synthase, leading to reduced folate levels essential for nucleic acid synthesis .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of various sulfonamide derivatives against clinically relevant pathogens. The compound demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus , supporting its potential as a therapeutic agent in resistant infections . -
Inflammatory Disease Model :
In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential application in managing conditions like rheumatoid arthritis or inflammatory bowel disease . -
Cytotoxicity Assessment :
Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibits antibacterial properties, it maintains a favorable safety profile with low cytotoxicity at therapeutic doses .
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses?
- Methodological Answer :
- Critical Parameters : Document exact stoichiometry, solvent drying methods (e.g., molecular sieves for THF), and inert atmosphere (N₂/Ar).
- Quality Control : Intermediate characterization (e.g., TLC, HPLC) at each step. For example, HPLC purity >95% before proceeding to sulfonylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
